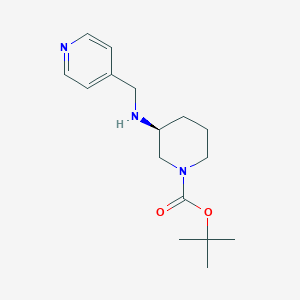

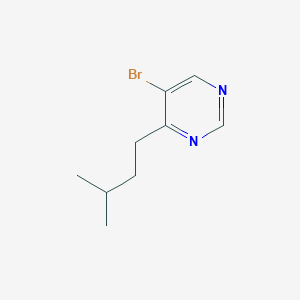

5-Bromo-4-isopentylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

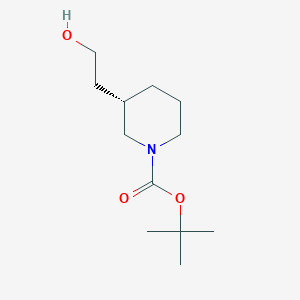

5-Bromo-4-isopentylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also used in pharmaceuticals. The presence of a bromine atom and an isopentyl group in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, bromination of 2,4-diamino-6-hydroxypyrimidines can yield 5-bromo derivatives, which are important intermediates in the synthesis of antiviral agents . These methods indicate that brominated pyrimidines can be synthesized through halogenation and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized by various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to study the crystal structure of such compounds, revealing the presence of intramolecular hydrogen bonds and the stabilization of the crystal structure by water clusters . Additionally, the crystal structure of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, has been characterized, showing short intermolecular connections and atom-to-atom interactions .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of reactive sites in the molecule. For example, the aminolysis of bromopyrimidines with isopentylamine can lead to the formation of isopentyl-aminopyrimidines . The bromine atom in the pyrimidine ring can act as a good leaving group, facilitating nucleophilic substitution reactions that can be used to introduce various substituents into the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be studied using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. These techniques provide information about molecular geometry, vibrational wavenumbers, electronic properties, and chemical shifts . The presence of a bromine atom significantly affects the reactivity and properties of the pyrimidine ring, as seen in the relative reactivities of chloro-, bromo-, and iodo-pyrimidines . Additionally, thermal analysis can reveal the stability of these compounds under various conditions .

Safety And Hazards

特性

IUPAC Name |

5-bromo-4-(3-methylbutyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNXLDSTEUTQCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC=NC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650039 |

Source

|

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-isopentylpyrimidine | |

CAS RN |

951884-42-7 |

Source

|

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)